Cis-Pinic Acid
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Overview
Description
Cis-Pinic Acid is a significant oxidation product of α-pinene, a key monoterpene compound in biogenic emission processes. It is a multifunctional organic acid with both carbonyl and carboxyl groups, making it an important tracer in the study of α-pinene chemistry .
Preparation Methods
Cis-Pinic Acid is primarily produced through the gas-phase oxidation of α-pinene. This process involves the reaction of α-pinene with atmospheric oxidants such as ozone, hydroxyl radicals, and nitrate radicals. The oxidation process leads to the formation of various products, including this compound . Industrial production methods typically involve the controlled oxidation of α-pinene under specific conditions to maximize the yield of this compound .
Chemical Reactions Analysis
Cis-Pinic Acid undergoes several types of chemical reactions, including:
Scientific Research Applications
Cis-Pinic Acid has several scientific research applications:
Atmospheric Chemistry: It is used as a tracer for studying the oxidation processes of α-pinene and the formation of secondary organic aerosols (SOA) in the atmosphere.
Environmental Science: Research on the aqueous-phase photo-oxidation of this compound helps understand its role in cloudwater processing and the formation of aqueous secondary organic aerosols.
Analytical Chemistry: This compound is used in studies involving mass spectrometry and nuclear magnetic resonance (NMR) to analyze its structure and reaction products.
Mechanism of Action
The mechanism of action of cis-Pinic Acid involves its interaction with atmospheric oxidants, leading to its oxidation and the formation of various products. In the aqueous phase, the oxidation of this compound by hydroxyl radicals results in the formation of norpinic acid and 3-methyl-1,2,3-butanetricarboxylic acid . The photolysis of this compound involves Norrish type I and II reactions, driven by the dynamics on the lowest triplet excited state of the molecule .
Comparison with Similar Compounds
Cis-Pinic Acid is similar to other oxidation products of α-pinene, such as cis-Pinonic Acid and limononic acid. it is unique in its specific structure and the types of reactions it undergoes. For example, cis-Pinonic Acid also undergoes photolysis but produces different major products compared to this compound . Limononic acid, on the other hand, is a direct product of the photolysis of this compound .
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(1R,3R)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m1/s1 |
InChI Key |
LEVONNIFUFSRKZ-RITPCOANSA-N |
Isomeric SMILES |
CC1([C@H](C[C@H]1C(=O)O)CC(=O)O)C |
Canonical SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C |
Origin of Product |
United States |
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